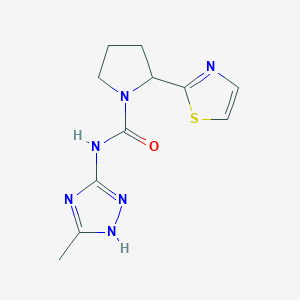
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide: is a complex organic compound that features a triazole ring, a thiazole ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the triazole and thiazole rings with the pyrrolidine ring using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in the areas of anti-cancer and anti-microbial research.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
- N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-sulfonamide
Uniqueness
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of triazole, thiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-13-10(16-15-7)14-11(18)17-5-2-3-8(17)9-12-4-6-19-9/h4,6,8H,2-3,5H2,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXNFQHVRRXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)NC(=O)N2CCCC2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














